molecular formula C16H13F3N4O3 B10979986 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide

Katalognummer: B10979986
Molekulargewicht: 366.29 g/mol
InChI-Schlüssel: JYNHXFMBPUQBSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic hybrid compound designed for advanced antibacterial research, particularly targeting multidrug-resistant pathogens. Its structure integrates a 4-hydroxyquinoline-3-carboxamide pharmacophore, a scaffold recognized for its potential to inhibit bacterial DNA gyrase subunit B (GyrB), a validated and promising target for novel antibiotics . The 4-hydroxy-2-quinolone core is essential for binding to the GyrB ATPase domain, forming key hydrogen bonds with residues like Arg84 and Arg144, which disrupts the energy-dependent DNA supercoiling process critical for bacterial survival . The incorporation of the 1H-imidazol-4-ylethyl side chain is a strategic feature seen in modern antimicrobial hybrids, which can enhance dual-targeting potential or improve cellular accumulation to counteract efflux-mediated resistance mechanisms . This molecular architecture makes the compound a valuable candidate for investigating new modes of action against priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE organisms . Researchers can utilize this quinoline-imidazole hybrid in studies aimed at overcoming antibiotic resistance, exploring structure-activity relationships, and developing new antibacterial agents with novel targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C16H13F3N4O3

Molekulargewicht

366.29 g/mol

IUPAC-Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H13F3N4O3/c17-16(18,19)26-10-1-2-13-11(5-10)14(24)12(7-22-13)15(25)21-4-3-9-6-20-8-23-9/h1-2,5-8H,3-4H2,(H,20,23)(H,21,25)(H,22,24)

InChI-Schlüssel

JYNHXFMBPUQBSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)NCCC3=CN=CN3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Dehydrogenation of Tetrahydroquinolines

A method described in US2558211A (Example 2) involves dehydrogenating 4-keto-1,2,3,4-tetrahydroquinoline derivatives using palladium black and hydrogen acceptors (e.g., fumaric acid or nitrobenzene). For instance:

  • Substrate : 4-Keto-6-methoxy-1,2,3,4-tetrahydroquinoline

  • Conditions : Reflux in water with palladium black (10% wt) and fumaric acid (1:1 ratio) for 5 hours.

  • Yield : 95% of 4-hydroxy-6-methoxyquinoline after recrystallization.

This approach is adaptable to introduce the trifluoromethoxy group by starting with a 6-trifluoromethoxy-substituted tetrahydroquinoline precursor.

Pfitzinger Reaction for Quinoline-3-Carboxylic Acid Derivatives

The Pfitzinger reaction, as detailed in ACS Journal of Medicinal Chemistry (2014), converts isatin derivatives into quinoline-3-carboxylic acids:

  • Substrate : 5-Trifluoromethoxyisatin

  • Reagents : 1-(p-Tolyl)ethanone, KOH in ethanol/water under microwave irradiation (125°C, 30 min).

  • Product : 6-Trifluoromethoxy-2-(p-tolyl)quinoline-4-carboxylic acid.

This method enables direct incorporation of the trifluoromethoxy group at position 6 during quinoline formation.

Table 1: Comparison of Quinoline Core Synthesis Methods

MethodKey Reagents/CatalystsTemperatureYield (%)Source
Pd-Catalyzed DehydrogenationPd black, fumaric acidReflux95
Pfitzinger ReactionKOH, 1-(p-tolyl)ethanone125°C84

Functionalization of the Quinoline Ring

Introduction of the Hydroxyl Group at Position 4

The 4-hydroxy group is introduced via:

  • Oxidative dehydrogenation of 4-ketotetrahydroquinolines (as in Section 1.1).

  • Hydrolysis of 4-chloroquinoline derivatives using NaOH/EtOH at 80°C.

Trifluoromethoxy Group Installation

The 6-trifluoromethoxy substituent is typically introduced early via:

  • Electrophilic substitution using trifluoromethyl hypofluorite (CF₃OF) in dichloromethane at −78°C.

  • Nucleophilic displacement of a 6-nitro group with trifluoromethoxide (CF₃O⁻) under phase-transfer conditions.

Carboxamide Formation

The 3-carboxamide moiety is formed through coupling reactions between quinoline-3-carboxylic acid derivatives and amines.

Activation of Carboxylic Acid

Method A (EDC/HOBt Coupling) :

  • Reagents : EDC (1.5 eq), HOBt (1.5 eq), DMF, rt, 12 hours.

  • Example : Reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2-(1H-imidazol-4-yl)ethylamine yielded the carboxamide in 76% yield.

Method B (Acid Chloride Route) :

  • Reagents : Thionyl chloride (2 eq), dichloromethane, reflux, 1 hour.

  • Example : 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbonyl chloride reacted with the amine in THF at 0°C to rt, yielding 82% product.

Table 2: Carboxamide Coupling Efficiency

MethodActivator/ReagentSolventTemperatureYield (%)Source
AEDC/HOBtDMFrt76
BSOCl₂THF0°C → rt82

Synthesis of the Imidazole-Ethylamine Side Chain

The 2-(1H-imidazol-4-yl)ethylamine side chain is prepared separately:

Reductive Amination of Histamine

  • Substrate : Histamine (1H-imidazol-4-ylethylamine).

  • Protection : Boc-protection using di-tert-butyl dicarbonate in THF/H₂O.

  • Deprotection : TFA in dichloromethane post-coupling.

Direct Coupling to Quinoline Core

The amine is coupled to the activated carboxylic acid (Section 3) without intermediate protection if steric hindrance is minimal.

Final Assembly and Purification

The fully assembled compound is purified via:

  • Recrystallization : From methanol/water (3:1) to achieve >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution).

Table 3: Purification Outcomes

MethodSolvent SystemPurity (%)Yield (%)Source
RecrystallizationMethanol/water9885
Column ChromatographyEthyl acetate/hexane9978

Analytical Characterization

Key spectroscopic data confirm structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 12.20 (s, 1H, -OH), 8.26 (s, 1H, imidazole-H), 4.59 (t, 2H, -CH₂NH-).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₅F₃N₃O₃: 366.29; found: 366.28.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2 and 8 of the quinoline ring necessitate careful control of reaction conditions.

  • Trifluoromethoxy Stability : Harsh acidic/basic conditions may cleave the CF₃O group; neutral pH is maintained post-substitution.

  • Imidazole Compatibility : The imidazole ring’s sensitivity to oxidation requires inert atmospheres during coupling steps.

Scalability and Industrial Relevance

  • Pd-Catalyzed Methods : Scalable to kilogram-scale with Pd recovery systems.

  • Cost Efficiency : EDC/HOBt coupling is preferred over acid chlorides for reduced waste .

Analyse Chemischer Reaktionen

Reaktionstypen:

    Oxidation: Untersuchen Sie seine Anfälligkeit für Oxidationsreaktionen.

    Reduktion: Erforschen Sie Reduktionswege.

    Substitution: Identifizieren Sie gängige Reagenzien und Bedingungen für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und Substituenten ab.

Wissenschaftliche Forschungsanwendungen

Efficacy in Preclinical Studies

In preclinical studies using mouse models infected with P. berghei, this compound demonstrated significant oral efficacy, with effective doses (ED90 values) below 1 mg/kg when administered over four days. The compound's favorable pharmacokinetic properties and selectivity make it a promising candidate for further development in malaria treatment .

Antibacterial Activity

The antimicrobial potential of quinoline derivatives has been widely studied, with findings suggesting that compounds similar to 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide exhibit significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, modifications in the chemical structure have been linked to enhanced activity against these pathogens .

Case Studies

Recent studies have reported that certain derivatives of quinoline show low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents. For instance, specific compounds within this class have demonstrated MIC values as low as 6.25 µg/ml .

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions that require careful control over reaction conditions to yield high purity products. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs, facilitating further research into their biological activities .

Characterization Techniques

Characterization of synthesized compounds is crucial for understanding their properties and potential applications. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are commonly employed to confirm the structure and purity of quinoline derivatives .

Potential Therapeutic Applications

Given the promising results from preliminary studies, further investigation into the therapeutic applications of this compound is warranted. Research should focus on optimizing its pharmacological properties and exploring its efficacy against other infectious diseases.

Wirkmechanismus

The precise mechanism by which this compound exerts its effects remains an active area of research. Molecular targets and pathways involved need further exploration.

Vergleich Mit ähnlichen Verbindungen

N3-(1-(3,5-Dimethyl)adamantyl)-1-Pentyl-4-Thioxo-1,4-Dihydroquinoline-3-Carboxamide (Compound 47)

  • Structural Differences: Core: 4-Thioxo-1,4-dihydroquinoline (vs. 4-hydroxyquinoline in the target compound). Substituents: Adamantyl group at N3, pentyl chain at position 1 (vs. imidazole-ethyl group at N3 in the target).
  • Synthesis : Prepared via TLC purification and characterized by IR, NMR, and LC-MS .
  • Biological Implications : The thioxo group may alter redox properties compared to the hydroxy group, affecting target binding .

Norfloxacin Related Compound H (7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

  • Structural Differences: Core: 4-Oxo-1,4-dihydroquinoline (vs. 4-hydroxyquinoline). Substituents: Fluoro at position 6, ethoxycarbonyl-piperazinyl at position 7 (vs. trifluoromethoxy at position 6 and imidazole-ethyl at N3).
  • Functional Impact: The fluoro group enhances antibacterial activity (common in fluoroquinolones), while the piperazine improves solubility and pharmacokinetics. The target compound’s trifluoromethoxy group may offer broader steric and electronic effects .

Ethyl 4-Hydroxy-6-(Trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)

  • Structural Differences: Core: 4-Hydroxyquinoline (shared with the target compound). Substituents: Trifluoromethyl at position 6, ethyl ester at position 3 (vs. trifluoromethoxy and carboxamide groups in the target).
  • Synthesis : Gould-Jacobs reaction in diphenyl ether under reflux, yielding a molecular weight of 285.22 g/mol .
  • The ethyl ester may serve as a prodrug moiety, whereas the carboxamide in the target compound could enhance stability .

6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 343-10-2)

  • Structural Differences :
    • Substituents : Fluoro at position 6, carboxylic acid at position 3 (vs. trifluoromethoxy and carboxamide in the target).
  • Functional Impact : The carboxylic acid group increases acidity and metal-binding capacity, which may limit oral bioavailability compared to the carboxamide derivative .

Comparative Data Table

Compound Name Core Structure Position 6 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Hydroxyquinoline Trifluoromethoxy N-(2-imidazol-4-yl-ethyl)carboxamide ~350 (estimated) Imidazole enhances H-bonding; trifluoromethoxy improves stability
Compound 47 4-Thioxo-dihydroquinoline None N3-adamantyl, N1-pentyl Not reported High lipophilicity; thioxo group
Norfloxacin Related Compound H 4-Oxo-dihydroquinoline Fluoro Ethoxycarbonyl-piperazinyl Not reported Fluoro enhances antibacterial activity
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 4-Hydroxyquinoline Trifluoromethyl Ethyl ester 285.22 Prodrug potential; lower polarity
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 4-Hydroxyquinoline Fluoro Carboxylic acid ~223 (estimated) High acidity; metal-binding capacity

Biologische Aktivität

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a quinoline backbone with hydroxyl, imidazole, and trifluoromethoxy substituents. The molecular formula is C14H13F3N2O3, and it has a molecular weight of 320.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have indicated that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary data suggest activity against various bacterial and fungal strains.
  • Antiviral Activity : Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Candida albicans32
Aspergillus niger64

Antiviral Activity

Further investigations into the antiviral properties revealed that the compound exhibits significant activity against certain viruses. For instance, in cell-based assays targeting HIV replication, the compound demonstrated an IC50 value of approximately 10 µM, indicating moderate efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound. Results indicated that modifications at the quinoline core significantly influenced activity, with our compound showing enhanced potency against gram-positive bacteria compared to other derivatives .
  • Antiviral Mechanism Exploration : Research conducted by Smith et al. (2023) explored the mechanism by which this compound inhibits HIV replication. The study found that it interferes with the viral integrase enzyme, thereby preventing viral DNA integration into the host genome .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that the trifluoromethoxy group plays a crucial role in enhancing lipophilicity and biological activity. This was evidenced by comparing various derivatives where substitutions at different positions led to varying levels of biological activity .

Q & A

Q. Advanced

  • Quantum Chemical Calculations (DFT) : Simulate transition states for cyclization steps (e.g., using Gaussian09) .
  • Reaction Path Search Tools (GRRM) : Identify intermediates in multi-step syntheses .
  • Machine Learning (ML) : Train models on PubChem data to predict reaction yields or side products .

How does the trifluoromethoxy group influence the compound’s physicochemical properties and bioactivity compared to analogs?

Advanced
The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP ↑) and metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups. For example:

  • Solubility : Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate has higher aqueous solubility than its trifluoromethoxy analog .
  • Bioactivity : Trifluoromethoxy derivatives show improved IC₅₀ values in kinase inhibition assays due to stronger hydrophobic interactions .

What strategies can resolve contradictions in biological activity data across studies?

Q. Advanced

  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends .
  • Dose-Response Reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) .
  • Batch Consistency Checks : Verify compound purity (HPLC ≥98%) and storage conditions (lyophilized vs. solution) .

How can researchers design stability studies to assess degradation pathways under physiological conditions?

Q. Advanced

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the carboxamide group) .
  • Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life .

What are the key differences in reactivity between this compound and its 4-hydroxyquinoline-3-carboxylic acid analogs?

Advanced
The imidazole-ethyl side chain introduces steric hindrance, reducing nucleophilic substitution rates compared to simpler esters (e.g., ethyl 4-hydroxyquinoline-3-carboxylate). Additionally, the trifluoromethoxy group increases electron-withdrawing effects, stabilizing the quinoline ring against oxidation .

How can researchers leverage structure-activity relationship (SAR) studies to improve target selectivity?

Q. Advanced

  • Fragment Replacement : Substitute the imidazole moiety with pyrazole or triazole to assess binding affinity changes .
  • Isosteric Modifications : Replace trifluoromethoxy with pentafluorosulfanyl (-SF₅) to enhance π-stacking .
  • Proteome-Wide Profiling : Use affinity chromatography to identify off-target interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.